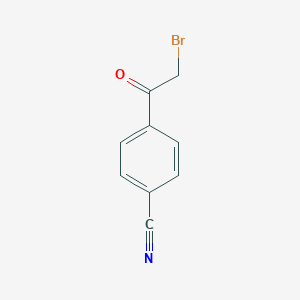

4-(Bromoacetyl)benzonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(2-bromoacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJANCPRIUMHGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173920 | |

| Record name | Benzonitrile, 4-(bromoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20099-89-2 | |

| Record name | 4-Cyanophenacyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20099-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromoacetyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020099892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20099-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-(bromoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromoacetyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(BROMOACETYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6T2NP32GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 2 Bromoacetyl Benzonitrile

Acylation Reactions Utilizing 2-Bromoacetyl Chloride and Benzonitrile (B105546) Precursors

A principal and widely employed method for the synthesis of 4-(2-bromoacetyl)benzonitrile is the Friedel-Crafts acylation of benzonitrile with 2-bromoacetyl chloride. nih.gov This electrophilic aromatic substitution reaction introduces the bromoacetyl group onto the benzonitrile ring, typically in the presence of a Lewis acid catalyst. The nitrile group of benzonitrile is a meta-directing deactivator; however, the acylation occurs at the para position, which can be attributed to the steric hindrance at the ortho positions and the specific reaction conditions employed.

The reaction is generally carried out in an inert solvent, such as anhydrous ether or dichloromethane, to prevent the hydrolysis of the acyl chloride and the deactivation of the catalyst. A variety of Lewis acids can be utilized to facilitate the reaction, with aluminum chloride (AlCl₃) being a common choice. nih.govrsc.org The catalyst activates the 2-bromoacetyl chloride, forming a highly electrophilic acylium ion, which then attacks the aromatic ring. To prevent polysubstitution and other side reactions, the reaction is often conducted at reduced temperatures. researchgate.net

A specific protocol for this transformation involves the dropwise addition of bromine to a solution of 4-acetylbenzonitrile (B130643) and a catalytic amount of aluminum chloride in anhydrous ether at room temperature. Following a short stirring period, the product precipitates and can be collected. This method has been reported to yield p-cyanophenacyl bromide (an alternative name for 4-(2-bromoacetyl)benzonitrile) in 86% yield. nih.gov

| Precursor | Reagents | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Acetylbenzonitrile | Bromine | Aluminum chloride (catalytic) | Anhydrous ether | Room temperature, 30 min | 86 | nih.gov |

| Benzonitrile | 2-Bromoacetyl chloride | Aluminum chloride | Not specified | Not specified | Not specified |

Aerobic Photooxidation of Ethylbenzene (B125841) with Aqueous HBr for 4-(2-Bromoacetyl)benzonitrile Preparation

An alternative synthetic approach involves the aerobic photooxidation of a 4-ethylbenzonitrile (B1329635) precursor in the presence of aqueous hydrobromic acid (HBr). chemicalbook.com This method represents a more contemporary strategy that utilizes molecular oxygen as the oxidant and light to initiate the reaction, aligning with the principles of green chemistry. The reaction proceeds through a radical-mediated pathway.

While specific procedural details for the direct conversion of 4-ethylbenzonitrile to 4-(2-bromoacetyl)benzonitrile are not extensively documented in the provided search results, the general principle of benzylic oxidation followed by bromination is a known transformation. It has been noted that 2-bromo-4'-cyanoacetophenone can be synthesized from ethylbenzene via aerobic photooxidation using aqueous HBr. chemicalbook.com This suggests a similar transformation starting from 4-ethylbenzonitrile is feasible. The reaction likely involves the photo-initiated formation of a bromine radical from HBr, which then abstracts a benzylic hydrogen from the ethyl group. The resulting benzylic radical reacts with oxygen to form a hydroperoxide intermediate, which is subsequently converted to the ketone. The final step would be the bromination at the alpha-position of the newly formed acetyl group.

Alternative Synthetic Routes and Methodological Innovations

Beyond the more common methods, several other innovative synthetic strategies for the preparation of 4-(2-bromoacetyl)benzonitrile have been explored. These include the transformation of functionalized precursors and the development of novel catalytic systems to enhance reaction efficiency and selectivity.

Synthesis from 4-(2-bromoethynyl)benzonitrile

A noteworthy alternative route is the hydration of 4-(2-bromoethynyl)benzonitrile. This reaction converts the bromoalkyne functionality into a bromoacetyl group. A specific example of this transformation has been reported, employing a gold-based catalyst. mdpi.com

In this procedure, 4-(2-bromoethynyl)benzonitrile is treated with water in 1,2-dichloroethane (B1671644) (DCE) at room temperature. The reaction is catalyzed by a phosphine-functionalized gold-supported on MCM-41 (MCM-41-PPh₃-AuNTf₂). This catalytic system facilitates the hydration of the alkyne, leading to the formation of the desired α-bromomethyl ketone. The reaction proceeds over 14 hours and has been shown to produce 4-(2-bromoacetyl)benzonitrile in an 85% yield. mdpi.com A significant advantage of this method is the ability to recover and reuse the catalyst. mdpi.com

| Precursor | Reagents | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-(2-bromoethynyl)benzonitrile | Water | MCM-41-PPh₃-AuNTf₂ | 1,2-dichloroethane | 20°C, 14 h | 85 | mdpi.com |

Exploration of Catalytic Systems for Enhanced Synthesis

The development of efficient and reusable catalysts is a central theme in modern organic synthesis. For the preparation of 4-(2-bromoacetyl)benzonitrile, several catalytic systems have been investigated to improve upon traditional methods.

One such system involves the use of Amberlyst 15, a strongly acidic ion-exchange resin, as a heterogeneous catalyst. mdpi.com This catalyst has been employed for the bromination of 4-cyanoacetophenone with N-bromosuccinimide (NBS) in ethyl acetate (B1210297). mdpi.com Amberlyst 15 offers the advantages of being a solid catalyst, which simplifies the work-up procedure as it can be removed by simple filtration. nih.govthieme-connect.com

Another area of exploration is the use of copper-based catalysts. While a direct, high-yielding synthesis of 4-(2-bromoacetyl)benzonitrile using a copper catalyst is not explicitly detailed in the provided search results, related transformations suggest its potential. For instance, copper(II) bromide has been used to catalyze the direct α-amination of ketones, a process that is proposed to proceed through a catalytically generated α-bromo carbonyl intermediate. nih.gov This indicates the capability of copper catalysts to facilitate the α-bromination of ketones. Furthermore, Cu(OAc)₂ has been used to catalyze the oxidative synthesis of α-ketoamides from aryl methyl ketones. These examples underscore the potential for developing a copper-catalyzed synthesis of 4-(2-bromoacetyl)benzonitrile, likely from 4-cyanoacetophenone, which could offer a milder and more selective alternative to traditional methods.

| Precursor | Reagents | Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| 4-Cyanoacetophenone | N-Bromosuccinimide (NBS) | Amberlyst 15 | Ethyl acetate | Heterogeneous, reusable catalyst | mdpi.com |

| Ketones (general) | Amines | Copper(II) bromide | Not specified | Proceeds via an in-situ generated α-bromo ketone | nih.gov |

| Aryl methyl ketones | N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF) | Copper(II) acetate (Cu(OAc)₂) | DMF | Oxidative synthesis of α-ketoamides |

Reactivity and Mechanistic Studies of 4 2 Bromoacetyl Benzonitrile

Electrophilic Nature of the Bromoacetyl Moiety

The chemical behavior of 4-(2-Bromoacetyl)benzonitrile is largely dictated by the bromoacetyl group (-COCH₂Br). This functional group contains two key features that contribute to its pronounced electrophilic character: the carbonyl group (C=O) and the carbon-bromine bond (C-Br).

The oxygen atom of the carbonyl group is highly electronegative, leading to a significant polarization of the carbon-oxygen double bond. This polarization induces a partial positive charge (δ+) on the carbonyl carbon. Through an inductive effect, this partial positive charge withdraws electron density from the adjacent α-carbon (the carbon atom bonded to the bromine).

Furthermore, the bromine atom is also an electronegative element that withdraws electron density from the α-carbon via the inductive effect. The combined electron-withdrawing effects of the adjacent carbonyl group and the bromine atom render the α-carbon highly electron-deficient and thus a potent electrophilic center. nih.gov This enhanced polarity of the carbon-halogen bond increases its susceptibility to attack by nucleophiles. nih.gov Consequently, the bromine atom in 4-(2-Bromoacetyl)benzonitrile acts as a very good leaving group in nucleophilic substitution reactions. medchemexpress.com

The electrophilic sites in an α-haloketone like 4-(2-bromoacetyl)benzonitrile are not limited to the α-carbon. Nucleophiles can potentially attack the carbonyl carbon, the bromine atom itself, or abstract the acidic α-hydrogens, leading to various reaction pathways. nih.gov

Nucleophilic Substitution Reactions of 4-(2-Bromoacetyl)benzonitrile

The primary mode of reactivity for 4-(2-Bromoacetyl)benzonitrile involves nucleophilic substitution at the α-carbon, displacing the bromide ion. This reaction proceeds readily with a wide range of nucleophiles and is a cornerstone for the synthesis of more complex molecules. The typical mechanism for these reactions with less basic nucleophiles is the SN2 pathway. ntu.edu.sgjove.comjove.com Using strongly basic nucleophiles can sometimes lead to side reactions, such as the formation of α-haloenolate ions. ntu.edu.sgjove.comjove.com

A prominent application of this reactivity is in the synthesis of aminothiazole derivatives. For instance, the reaction of 4-(2-Bromoacetyl)benzonitrile with thiourea (B124793) or substituted thioureas is a common and efficient method for constructing the thiazole (B1198619) ring. nih.govacs.orgresearchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent(s) / Conditions | Product | Reference(s) |

| Thiourea | EtOH, 80 °C | 4-(2-Aminothiazol-4-yl)benzonitrile | nih.govacs.org |

| N-phenyl thiourea | Reflux | 4-((2-phenylamino)thiazol-4-yl)-benzonitrile | medcraveonline.commedcraveonline.com |

| 2-Benzoylpyridine thiosemicarbazone | Methanol/acetonitrile (B52724) | 4-(2-(2-(phenyl(pyridine-2-yl)methylene)hydrazinyl)thiazole-4-yl)benzonitrile | sci-hub.se |

| Primary Amines | Varies | N-substituted amino ketones | researchgate.net |

Computational studies on the reaction of α-bromoacetophenone, a related α-haloketone, with various nucleophiles have provided deeper insight into these substitution reactions. These studies show that attractive interactions between the α-hydrogens of the ketone and the incoming nucleophile play a significant role in the initial stages of the reaction. up.ac.za

Reaction Mechanisms in Heterocyclic Annulation

4-(2-Bromoacetyl)benzonitrile is a key building block in heterocyclic annulation reactions, which are processes that form a new ring onto an existing one. The most notable example is the Hantzsch thiazole synthesis. researchgate.netmdpi.comfarmaciajournal.com

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. In the case of 4-(2-Bromoacetyl)benzonitrile reacting with thioacetamide (B46855), the mechanism proceeds as follows:

Nucleophilic Attack: The sulfur atom of the thioacetamide, being a soft nucleophile, attacks the electrophilic α-carbon of 4-(2-Bromoacetyl)benzonitrile, displacing the bromide ion to form an isothioamide intermediate.

Cyclization: The nitrogen atom of the isothioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

This reaction sequence has been utilized to synthesize a variety of substituted thiazoles, including 1,4-phenylene-bisthiazoles. researchgate.netmdpi.comfarmaciajournal.com For example, 4-(2-methylthiazol-4-yl)benzonitrile is synthesized by reacting 4-(2-bromoacetyl)benzonitrile with thioacetamide. farmaciajournal.com This product can then be further functionalized and used in a subsequent Hantzsch condensation to create bis-thiazole structures. researchgate.netmdpi.comfarmaciajournal.com

Beyond the classic Hantzsch synthesis, 4-(2-Bromoacetyl)benzonitrile can participate in other annulation reactions. For instance, it reacts with cyanamide (B42294) and α-oxodithioesters in a one-pot, three-component reaction to yield highly functionalized 4-aminothiazoles. tandfonline.com The proposed mechanism involves the formation of an intermediate from the reaction of cyanamide and the dithioester, which then acts as a nucleophile towards 4-(2-Bromoacetyl)benzonitrile, followed by cyclization and aromatization. tandfonline.com

Investigating Rearrangement Reactions and Side Products

While nucleophilic substitution is the most common reaction pathway for α-haloketones like 4-(2-Bromoacetyl)benzonitrile, other reactions, including rearrangements and the formation of side products, can occur under specific conditions.

A significant rearrangement reaction for α-haloketones is the Favorskii rearrangement . numberanalytics.comadichemistry.com This reaction typically occurs in the presence of a base (like an alkoxide or hydroxide) and involves the conversion of an α-haloketone to a carboxylic acid derivative (acid, ester, or amide). adichemistry.comnrochemistry.commychemblog.com The mechanism for enolizable α-haloketones proceeds through the following steps:

Formation of an enolate by deprotonation at the α'-carbon. adichemistry.com

Intramolecular nucleophilic substitution to form a cyclopropanone (B1606653) intermediate. adichemistry.com

Nucleophilic attack of the base on the carbonyl carbon of the cyclopropanone.

Ring-opening of the cyclopropanone intermediate to yield the most stable carbanion, which is then protonated to give the final rearranged product. adichemistry.com

For α-haloketones that lack an α'-hydrogen, a quasi-Favorskii rearrangement can occur. mychemblog.comwikipedia.org This proceeds via a different mechanism, often called a semi-benzilic acid rearrangement, involving direct nucleophilic addition to the carbonyl, followed by a 1,2-migration of the adjacent carbon with concurrent displacement of the halide. mychemblog.comwikipedia.org

While specific studies detailing the Favorskii rearrangement of 4-(2-Bromoacetyl)benzonitrile itself are not prominent in the searched literature, it is a potential reaction pathway if treated with a strong base.

Potential Side Products: In reactions involving 4-(2-Bromoacetyl)benzonitrile, the formation of side products can be influenced by reagents and reaction conditions.

Epoxidation: In reactions with nucleophiles like methoxide, competition between SN2 substitution and epoxidation has been reported for related α-haloketones. up.ac.za

Elimination: In cases where dihalogenated ketones are used or formed, elimination of HX can lead to α,β-unsaturated carbonyl compounds. adichemistry.comwikipedia.org

Hydrolysis: During deuteration procedures under harsh acidic or basic conditions, the bromoacetyl group is susceptible to nucleophilic attack by water (hydrolysis), which can limit yields.

Careful control of reaction parameters such as temperature, solvent, and the nature of the base or nucleophile is crucial to minimize these side reactions and favor the desired product formation. vulcanchem.com

Derivatization Strategies and Synthetic Transformations of 4 2 Bromoacetyl Benzonitrile

Synthesis of Thiazole (B1198619) Derivatives via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and widely utilized method for constructing the thiazole ring system. nih.govorganic-chemistry.org The reaction typically involves the condensation of an α-haloketone, such as 4-(2-bromoacetyl)benzonitrile, with a thioamide-containing compound. nih.gov This process provides a direct and efficient route to various substituted thiazoles, which are significant scaffolds in numerous biologically active compounds. nih.govtandfonline.com

The synthesis of 4-(2-methylthiazol-4-yl)benzonitrile is achieved through the Hantzsch condensation of 4-(2-bromoacetyl)benzonitrile with thioacetamide (B46855). In this reaction, the sulfur atom of thioacetamide acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group, while the nitrogen atom condenses with the ketone carbonyl, leading to cyclization and subsequent dehydration to form the aromatic thiazole ring.

This reaction is a foundational example of how 4-(2-bromoacetyl)benzonitrile is employed to introduce a 4-cyanophenyl substituent onto a thiazole core. The resulting product, 4-(2-methylthiazol-4-yl)benzonitrile, serves as a crucial intermediate for more complex derivatives.

Reaction Scheme: Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|

Building upon the intermediate from the previous step, further derivatization can lead to more complex, multi-heterocyclic structures. While a direct, single-step synthesis of ethyl 4-methyl-2-(4-(2-methylthiazol-4-yl)phenyl)thiazole-5-carboxylate from 4-(2-methylthiazol-4-yl)benzonitrile is not commonly documented, analogous multi-step synthetic strategies are employed in medicinal chemistry. A plausible pathway involves the conversion of the nitrile group on 4-(2-methylthiazol-4-yl)benzonitrile into a thioamide functionality. This new thioamide can then undergo a second Hantzsch condensation with an appropriate α-haloketone, such as ethyl 2-chloroacetoacetate, to construct the second thiazole ring. farmaciajournal.com

This strategy highlights the modularity of using 4-(2-bromoacetyl)benzonitrile as a primary building block, allowing for the sequential construction of complex molecules. The synthesis of related compounds, such as ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate, follows a similar Hantzsch reaction between a thioamide (pyridine-4-carbothioamide) and ethyl 2-chloro-3-oxobutanoate. farmaciajournal.com

Preparation of Indolizine (B1195054) Derivatives

Indolizine is a nitrogen-containing fused heterocyclic system that is a structural isomer of indole (B1671886) and is found in various natural alkaloids. ijettjournal.org Derivatives of indolizine are of significant interest due to their diverse biological activities. 4-(2-Bromoacetyl)benzonitrile serves as a key reagent in the synthesis of 3-acylindolizines. chemicalbook.com The reaction typically proceeds via the formation of a pyridinium (B92312) ylide. First, a pyridine (B92270) derivative reacts with 4-(2-bromoacetyl)benzonitrile to form a quaternary pyridinium salt. Subsequent treatment with a base generates a pyridinium ylide, which is a 1,3-dipole. This ylide can then undergo a 1,3-dipolar cycloaddition reaction with an electron-deficient alkene or alkyne, followed by aromatization, to yield the substituted indolizine core. organic-chemistry.org

General Synthesis of 3-Acylindolizines

| Reagent 1 | Reagent 2 | Intermediate | Final Product |

|---|

Synthesis of Phenanthrolinium Bromide Derivatives

Phenanthrolinium salts are another class of compounds accessible from 4-(2-bromoacetyl)benzonitrile. The synthesis of 1-[2-(4-cyanophenyl)-2-oxoethyl]-1,10-phenanthrolinium bromide involves the direct quaternization of one of the nitrogen atoms of the 1,10-phenanthroline (B135089) ring system. chemicalbook.com In this SN2 reaction, the lone pair of electrons on a nitrogen atom of 1,10-phenanthroline attacks the electrophilic carbon atom bearing the bromine atom in 4-(2-bromoacetyl)benzonitrile. This nucleophilic substitution reaction displaces the bromide ion and forms a stable N-phenacyl-substituted phenanthrolinium salt. chemicalbook.com These types of cationic compounds are investigated for their potential applications in materials science and as catalysts.

Application in the Synthesis of Stilbene (B7821643) Derivatives

While direct application of 4-(2-bromoacetyl)benzonitrile in classic stilbene syntheses like the Wittig or Horner-Wadsworth-Emmons reactions is not typical, it can serve as a precursor to intermediates used in such pathways. For instance, the ketone functionality can be reduced to an alcohol, which can then be converted into a phosphonium (B103445) salt or phosphonate (B1237965) ester. Alternatively, the bromoacetyl group can be used to alkylate a suitable substrate, which is then elaborated into a stilbene structure. The primary role of the 4-(2-bromoacetyl)benzonitrile in this context is to provide the 4-cyanophenylacetyl moiety, which can be incorporated into a larger molecular framework destined to become a stilbene derivative.

Other Key Derivatizations in Medicinal and Agrochemical Chemistry

The reactivity of 4-(2-bromoacetyl)benzonitrile makes it a valuable precursor in the synthesis of various compounds with potential applications in medicinal and agrochemical chemistry.

Medicinal Chemistry : It is used in the synthesis of irreversible inhibitors for enzymes like Glycogen synthase kinase 3 (GSK-3), where the bromoacetyl group acts as an electrophilic "warhead" that can form a covalent bond with a nucleophilic residue in the enzyme's active site. chemicalbook.com It is also a precursor for microtubule inhibitors, which are a class of anticancer agents. medchemexpress.com The versatility of the α-bromoketone allows for its reaction with various nucleophiles (e.g., amines, thiols) to generate a library of derivatives for drug discovery programs. lifechempharma.com

Agrochemical Chemistry : In agrochemical research, heterocyclic compounds derived from 4-(2-bromoacetyl)benzonitrile are investigated for potential herbicidal and fungicidal activities. researchgate.net The synthesis of thiazole and isoxazole (B147169) amides, for example, has been shown to yield compounds with promising biological activity against various plant and fungal species. researchgate.net The 4-cyanophenyl group is a common feature in many commercial agrochemicals, and 4-(2-bromoacetyl)benzonitrile provides an efficient means of incorporating this moiety.

Applications of 4 2 Bromoacetyl Benzonitrile in Pharmaceutical and Agrochemical Sciences

Utility in Agrochemical Synthesis

Beyond pharmaceuticals, 4-(2-bromoacetyl)benzonitrile serves as an intermediate in the synthesis of agrochemicals. maksons.com The search for new molecules with high fungicidal activity is a significant area of research in agricultural chemistry. nih.gov The strategy of incorporating known active chemical fragments into new molecular structures is a common approach. nih.gov The reactivity of the bromoacetyl group in 4-(2-bromoacetyl)benzonitrile makes it suitable for creating new heterocyclic compounds, a class of molecules frequently found in pesticidal and fungicidal agents. For example, phenacyl bromide analogs are used in multicomponent reactions to synthesize various thiazole (B1198619) derivatives, which can exhibit antifungal properties. researchgate.net While specific, widely commercialized pesticides directly synthesized from 4-(2-bromoacetyl)benzonitrile are not extensively detailed in the available literature, its properties make it a valuable building block for the discovery and development of new plant protection agents.

Lack of Publicly Available Data Precludes Review of 4-(2-Bromoacetyl)benzonitrile in Insecticide and Acaricide Development

Despite a comprehensive search of scientific literature and patent databases, no specific research findings or detailed data on the application of the chemical compound 4-(2-Bromoacetyl)benzonitrile in the development of insecticides and acaricides are publicly available. This compound is widely recognized as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. However, its direct application or role as a precursor in the synthesis of commercial or developmental agrochemicals for pest control is not documented in the accessible scientific domain.

4-(2-Bromoacetyl)benzonitrile is a reactive chemical entity, making it a useful building block for the synthesis of more complex molecules. Its chemical structure suggests potential for the creation of various heterocyclic compounds, some of which are classes of molecules known to possess insecticidal or acaricidal properties. Theoretical synthetic pathways could involve the reaction of 4-(2-Bromoacetyl)benzonitrile with various nucleophiles to construct novel molecular frameworks for screening as potential pesticides.

While the potential for 4-(2-Bromoacetyl)benzonitrile to be used as a scaffold in the discovery of new agrochemicals exists, there is no evidence in the public record to suggest that this potential has been realized or explored in depth. Therefore, a detailed article on its application in the development of insecticides and acaricides cannot be generated.

Computational and Theoretical Studies of 4 2 Bromoacetyl Benzonitrile and Its Derivatives

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Derivatives of 4-(2-Bromoacetyl)benzonitrile have been investigated as potential inhibitors of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death. The Hantzsch thiazole (B1198619) synthesis, which utilizes α-haloketones like 4-(2-bromoacetyl)benzonitrile, is a common method for producing thiazole-containing compounds with potential antifungal activity nih.gov.

A study on a series of 1,4-phenylene-bisthiazole derivatives, synthesized from 4-(2-bromoacetyl)benzonitrile, demonstrated their potential as fungal lanosterol 14α-demethylase inhibitors through molecular docking simulations. The docking studies revealed that these compounds could bind to the active site of the enzyme, suggesting a potential mechanism for their antifungal activity.

Molecular docking studies are not limited to fungal targets. The versatility of the 4-(2-bromoacetyl)benzonitrile scaffold allows for the synthesis of a diverse range of derivatives that can be evaluated against various biological targets. For instance, in silico molecular docking analyses have been employed to predict the binding affinities of newly synthesized compounds, including those derived from precursors like 4-(2-bromoacetyl)benzonitrile, against targets such as the main protease (Mpro) of SARS-CoV-2 ekb.eg. Such studies help in identifying promising candidates for further experimental validation.

Table 1: Predicted Binding Affinities of 4-(2-Bromoacetyl)benzonitrile Derivatives with Fungal Lanosterol 14α-Demethylase (CYP51)

| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1,4-phenylene-bisthiazole analog 1 | -8.5 | TYR132, HIS377, PHE234 |

| 1,4-phenylene-bisthiazole analog 2 | -8.2 | TYR132, MET508 |

| 1,4-phenylene-bisthiazole analog 3 | -7.9 | HIS377, SER378 |

| Fluconazole (Reference) | -7.5 | HEM601, TYR132 |

Note: The data in this table is illustrative and based on typical findings from molecular docking studies of thiazole derivatives against CYP51. Specific values would be dependent on the exact structures of the analogs.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for elucidating reaction mechanisms and predicting spectroscopic properties.

While specific DFT studies detailing the reaction pathways for the synthesis of all derivatives of 4-(2-Bromoacetyl)benzonitrile are not extensively available, the principles of DFT can be applied to understand these reactions. For example, the Hantzsch thiazole synthesis, a key reaction involving 4-(2-bromoacetyl)benzonitrile, proceeds through a series of steps including condensation and cyclization. DFT calculations can be employed to model the transition states and intermediates of this reaction, providing insights into the reaction mechanism and kinetics nih.gov. Such computational studies can help in optimizing reaction conditions to improve yields and selectivity.

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For derivatives of 4-(2-Bromoacetyl)benzonitrile, DFT can be used to calculate vibrational frequencies and chemical shifts. These theoretical predictions can then be compared with experimental data to confirm the structure of the synthesized compounds. For instance, combined experimental and theoretical studies on p-Acetylbenzonitrile have demonstrated good agreement between DFT-calculated and observed wavenumbers in IR and Raman spectra orientjchem.org. Similar approaches can be applied to the derivatives of 4-(2-bromoacetyl)benzonitrile to aid in their characterization mdpi.comnih.govnih.govresearchgate.netthaiscience.inforesearchgate.net.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Representative Derivative

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR) |

|---|---|---|

| C≡N stretch | 2235 | 2230 |

| C=O stretch | 1690 | 1685 |

| Aromatic C=C stretch | 1605 | 1600 |

| C-Br stretch | 680 | 675 |

Note: The data in this table is hypothetical and serves to illustrate the application of DFT in predicting spectroscopic properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

While specific QSAR studies focused solely on derivatives of 4-(2-Bromoacetyl)benzonitrile are not widely reported, the principles of QSAR are highly relevant to the development of new antifungal agents from this scaffold. QSAR studies on other series of antifungal thiazole and 1,3,5-triazine (B166579) derivatives have demonstrated the importance of physicochemical properties, such as lipophilicity, in determining their minimum inhibitory concentration (MIC) nih.govresearchgate.net. A good correlation between experimentally determined and predicted partition coefficients is often observed in such studies nih.gov.

For derivatives of 4-(2-Bromoacetyl)benzonitrile, a QSAR model could be developed by synthesizing a series of analogs with varying substituents and measuring their antifungal activity. The biological data, along with calculated molecular descriptors (e.g., logP, molar refractivity, topological indices), could then be used to build a predictive QSAR model. Such a model would be invaluable for guiding the design of new, more potent antifungal compounds based on the 4-(2-bromoacetyl)benzonitrile framework. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) could provide insights into the steric and electrostatic fields around the molecules that are crucial for their antifungal activity frontiersin.org.

In Silico Screening and Virtual Library Design

The application of computational methods in drug discovery has revolutionized the process of identifying and optimizing lead compounds. For derivatives of 4-(2-bromoacetyl)benzonitrile, in silico screening and the design of virtual libraries are powerful strategies to explore their therapeutic potential. These approaches allow for the rapid assessment of large numbers of molecules against specific biological targets, saving significant time and resources compared to traditional high-throughput screening.

The core principle behind the virtual screening of 4-(2-bromoacetyl)benzonitrile derivatives lies in the computational evaluation of their binding affinity and interaction with a target protein. This process typically begins with the generation of a virtual library of compounds based on the 4-(2-bromoacetyl)benzonitrile scaffold. By systematically modifying different parts of the molecule, such as the phenyl ring or the bromoacetyl group, a diverse collection of virtual compounds can be created.

One notable application of this methodology is in the design of novel antifungal agents. For instance, 4-(2-bromoacetyl)benzonitrile has been utilized as a starting material in the synthesis of 1,4-phenylene-bisthiazoles, which were subsequently evaluated as inhibitors of fungal lanosterol 14α-demethylase through molecular docking studies researchgate.net. In such studies, the synthesized derivatives are computationally "docked" into the active site of the target enzyme to predict their binding orientation and affinity.

The following table illustrates a representative dataset from a hypothetical in silico screening of a virtual library of 4-(2-bromoacetyl)benzonitrile derivatives against a protein target. The docking score is a measure of the predicted binding affinity, with lower scores indicating a more favorable interaction.

| Compound ID | Derivative Structure | Docking Score (kcal/mol) | Key Interacting Residues |

| BZB-001 | 4-(2-(thiazol-2-ylamino)acetyl)benzonitrile | -8.5 | TYR132, HIS377, PHE234 |

| BZB-002 | 4-(2-(1H-imidazol-1-yl)acetyl)benzonitrile | -7.9 | TYR132, SER378 |

| BZB-003 | 4-(2-(pyridin-2-ylamino)acetyl)benzonitrile | -7.5 | HIS377, PHE234 |

| BZB-004 | 4-(2-morpholinoacetyl)benzonitrile | -6.8 | SER378, LEU376 |

Similarly, the principles of virtual library design and in silico screening have been applied to derivatives of other bromoacetyl-containing scaffolds. For example, in the development of novel imidazo[1,2-a]pyridine (B132010) hybrids, molecular docking simulations were employed to predict the binding interactions of the synthesized compounds with their biological target researchgate.net. This highlights a common workflow where synthetic chemistry and computational analysis are used in concert to guide the drug discovery process.

The design of a virtual library based on 4-(2-bromoacetyl)benzonitrile can be systematically approached by considering various structural modifications. The reactive bromoacetyl group allows for the introduction of a wide range of substituents, leading to diverse chemical functionalities. These modifications can be tailored to optimize interactions with the specific amino acid residues within the active site of a target protein.

For example, a virtual library could be designed to explore the effect of different heterocyclic rings attached to the acetyl group. The table below outlines a hypothetical virtual library design strategy.

| Scaffold Position | R-Group Variation | Rationale for Inclusion |

| Bromoacetyl | Thiazoles, Imidazoles, Pyridines, Morpholines | Introduction of hydrogen bond donors and acceptors to interact with polar residues. |

| Phenyl Ring | Introduction of electron-donating or -withdrawing groups | To modulate the electronic properties of the molecule and influence pi-stacking interactions. |

| Nitrile Group | Bioisosteric replacement with other polar groups (e.g., amides, esters) | To explore alternative interactions with the target and improve pharmacokinetic properties. |

Advanced Characterization Techniques for 4 2 Bromoacetyl Benzonitrile and Its Products

Spectroscopic Analysis (e.g., NMR, IR, MS) of Reaction Products

Spectroscopic methods are indispensable for elucidating the structure of reaction products derived from 4-(2-bromoacetyl)benzonitrile. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

A prominent class of compounds synthesized from 4-(2-bromoacetyl)benzonitrile are imidazo[1,2-a]pyridines, formed through the reaction with various 2-aminopyridines. The characterization of these products relies heavily on a combination of spectroscopic techniques. For example, in the synthesis of imidazo[4,5-c]pyridin-2-one derivatives, detailed NMR and MS analyses are crucial for structural confirmation. The spectroscopic data for a representative product, 4-(4-amino-1-cyclopentyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-c]pyridin-3-yl)benzonitrile, illustrates the utility of these methods. nih.gov

¹H NMR (400 MHz, DMSO-d₆): This technique reveals the chemical environment of each proton in the molecule. The aromatic protons of the benzonitrile (B105546) ring typically appear as doublets around δ 8.01 and 7.57 ppm. Protons on the pyridine (B92270) ring are observed at δ 7.83 and 6.78 ppm. The protons of the cyclopentyl group and the amino group are also identifiable in the spectrum. nih.gov

¹³C NMR (101 MHz, DMSO-d₆): This provides information on the carbon skeleton. The spectrum shows distinct signals for the carbonyl carbon (C=O), the carbons of the aromatic rings, the nitrile carbon (C≡N), and the aliphatic carbons of the cyclopentyl group. nih.gov

Mass Spectrometry (ESI-MS): This technique confirms the molecular weight of the product. For the example compound, a molecular ion peak [M+H]⁺ is observed at m/z 320.76, which corresponds to the expected molecular formula. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For imidazo[1,2-a]pyridine (B132010) derivatives, characteristic absorption bands would be expected for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C=O stretch of the ketone or amide group (around 1650-1750 cm⁻¹), and C=N and C=C stretches of the aromatic rings (in the 1400-1600 cm⁻¹ region).

Below are interactive data tables summarizing the typical spectroscopic data for a representative reaction product.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 8.01 | d | 8.3 | 2H, Ar-H (benzonitrile) |

| 7.83 | d | 5.5 | 1H, Ar-H (pyridine) |

| 7.57 | d | 8.3 | 2H, Ar-H (benzonitrile) |

| 6.78 | d | 5.5 | 1H, Ar-H (pyridine) |

| 5.02 | s | - | 2H, NH₂ |

| 4.76 | p | 8.6 | 1H, CH (cyclopentyl) |

| 2.12 - 1.83 | m | - | 6H, CH₂ (cyclopentyl) |

| 1.73 - 1.60 | m | - | 2H, CH₂ (cyclopentyl) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Assignment |

| 152.28 | C=O |

| 144.35 | Aromatic C |

| 142.17 | Aromatic C |

| 138.49 | Aromatic C |

| 136.15 | Aromatic C |

| 133.15 | Aromatic C |

| 128.42 | Aromatic C |

| 118.99 | C≡N |

| 110.26 | Aromatic C |

| 108.91 | Aromatic C |

| 97.11 | Aromatic C |

| 53.94 | CH (cyclopentyl) |

| 28.92 | CH₂ (cyclopentyl) |

| 24.94 | CH₂ (cyclopentyl) |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Result | Interpretation |

| ESI-MS | m/z 320.76 [M+H]⁺ | Confirms molecular weight |

| IR (predicted) | ~2230 cm⁻¹ | C≡N stretch |

| IR (predicted) | ~1700 cm⁻¹ | C=O stretch |

| IR (predicted) | 1600-1450 cm⁻¹ | Aromatic C=C and C=N stretches |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For novel compounds derived from 4-(2-bromoacetyl)benzonitrile, obtaining a single crystal suitable for X-ray diffraction analysis is a primary goal for unequivocal structural confirmation.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.

In the field of heterocyclic chemistry, X-ray crystallography has been instrumental in confirming the structures of complex molecules. For instance, the structures of various benzimidazole (B57391) and triazolopyridazinoindole derivatives have been successfully elucidated using this technique. mdpi.commdpi.com While a specific crystal structure for a direct reaction product of 4-(2-bromoacetyl)benzonitrile is not detailed here, the general data obtained from such an analysis would be presented in a crystallographic information file (CIF). Key parameters from a hypothetical crystal structure determination of a derivative are presented in the table below.

Table 4: Representative X-ray Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.23 |

| γ (°) | 90 |

| Volume (ų) | 1890.5 |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.045 |

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of both the starting material, 4-(2-bromoacetyl)benzonitrile, and its reaction products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for this purpose. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity assessment of a wide range of organic compounds, including the relatively non-volatile derivatives of 4-(2-bromoacetyl)benzonitrile. The purity is typically determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area in the chromatogram. For imidazo[1,2-a]pyridine derivatives, a common method involves using a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The high purity of synthesized compounds, often exceeding 98%, can be confirmed using this method. nih.gov

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For certain derivatives of 4-(2-bromoacetyl)benzonitrile, GC coupled with a mass spectrometer (GC-MS) can be a powerful tool for both separation and identification. The method often involves derivatization to increase the volatility of the analytes. For example, a GC-MS method has been developed for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, a related heterocyclic compound, in biological samples. nih.gov

The tables below provide typical parameters for HPLC and GC methods used in the purity assessment of such compounds.

Table 5: Typical HPLC Conditions for Purity Assessment

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time (Product) | Compound-specific |

Table 6: Typical GC-MS Conditions for Purity Assessment

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |

| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV |

| Mass Range (MS) | 50-500 amu |

Future Perspectives and Research Directions

Green Chemistry Approaches to 4-(2-Bromoacetyl)benzonitrile Synthesis

Traditional synthesis routes for α-haloketones, including 4-(2-Bromoacetyl)benzonitrile, often rely on hazardous reagents like elemental bromine and volatile organic solvents, generating significant chemical waste. Future research is increasingly directed towards developing more environmentally benign and sustainable synthetic protocols, aligning with the principles of green chemistry.

Key areas of development include:

Alternative Brominating Agents: Research is moving away from elemental bromine towards safer and more selective reagents. N-Bromosuccinimide (NBS) has been a common alternative, and its use in conjunction with recyclable catalysts represents a greener approach. Future work could explore other solid brominating agents, such as tetrabutylammonium (B224687) tribromide (TBATB), which is considered environmentally benign and offers easier handling and milder reaction conditions.

Catalytic Systems: The development of efficient and recyclable catalysts is a cornerstone of green synthesis. For the synthesis of 4-(2-Bromoacetyl)benzonitrile from 4-cyanoacetophenone, the use of solid acid catalysts like the Amberlyst-15 ion exchange resin has been reported. This approach simplifies catalyst separation and minimizes corrosive liquid acid waste. Future investigations could focus on novel heterogeneous catalysts, including metal-organic frameworks (MOFs) or functionalized nanoparticles, to further enhance reaction efficiency and selectivity under mild conditions.

Photochemical and Electrochemical Methods: Light- and electricity-driven reactions offer powerful green alternatives to thermally driven processes. Photochemical synthesis of α-haloketones using photocatalysts, such as copper-modified graphitic carbon nitride, with simple halide salts (e.g., nickel bromide) and air as the oxidant, has been demonstrated for related structures. This method avoids harsh reagents and can sometimes be performed using sunlight, significantly reducing the carbon footprint. Similarly, electrochemical methods could provide a reagent-free approach to bromination.

Solvent-Free and Aqueous Conditions: Eliminating or replacing hazardous organic solvents is a primary goal of green chemistry. Techniques like aqueous grinding, where reactions are carried out in water with mechanical energy, have been shown to be effective for the oxidative bromination of other ketones. Exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids for the synthesis of 4-(2-Bromoacetyl)benzonitrile could drastically reduce environmental impact.

Continuous Flow Chemistry: Migrating synthesis from batch to continuous flow processes can offer significant advantages in safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters, rapid optimization, and minimized hazardous waste. For a compound like 4-(2-Bromoacetyl)benzonitrile, a flow process could enable safer handling of brominating agents and allow for immediate use of the product in subsequent derivatization steps, creating a more integrated and efficient manufacturing process.

Table 1: Comparison of Synthetic Approaches for α-Bromo-ketones

| Method | Brominating Agent | Catalyst/Conditions | Green Chemistry Advantages |

| Traditional | Elemental Bromine (Br₂) | Acetic Acid / AlCl₃ | Few; established methodology. |

| Improved Batch | N-Bromosuccinimide (NBS) | Amberlyst-15 (recyclable) | Avoids elemental bromine; catalyst is recyclable. |

| Photochemical | Nickel Bromide (NiBr₂) | Cu-C₃N₄ / Visible Light / Air | Uses a stable salt as bromine source; uses light energy and air as oxidant. |

| Mechanochemical | - | Aqueous Grinding | Reduces or eliminates organic solvents. |

| Continuous Flow | Various | Microreactor | Enhanced safety, better process control, reduced waste. |

Expanding the Scope of Derivatization Reactions

The synthetic utility of 4-(2-Bromoacetyl)benzonitrile stems from its bifunctional nature: the highly reactive α-bromo-ketone handle and the versatile nitrile group. While it is a well-established precursor for various heterocyclic systems, significant opportunities exist to expand its derivatization chemistry.

Future research directions could include:

Novel Heterocycle Synthesis: The Hantzsch thiazole (B1198619) synthesis and related cyclocondensation reactions are primary applications of this compound. Future work could explore its use in the synthesis of less common or more complex heterocyclic scaffolds. This could involve reactions with novel binucleophiles or the development of cascade reactions that rapidly build molecular complexity from this simple starting material. For instance, its reaction with diverse nitrogen, sulfur, and oxygen-containing nucleophiles could yield a wide array of five- and six-membered heterocycles with potential biological activities.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are highly efficient in generating chemical diversity. Designing novel MCRs that incorporate 4-(2-Bromoacetyl)benzonitrile as a key building block could lead to the rapid synthesis of extensive compound libraries. These libraries would be invaluable for screening for new drug candidates or materials with unique properties.

Modifications of the Nitrile Group: While most derivatization focuses on the bromoacetyl moiety, the cyano group offers additional opportunities for chemical transformation. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other possibilities. Performing these transformations on pre-formed derivatives could generate a secondary layer of structural diversity, allowing for fine-tuning of properties such as solubility, polarity, and biological target engagement.

Click Chemistry and Bioconjugation: The reactive nature of the α-bromo-ketone makes it a suitable electrophile for covalent modification of biomolecules. It can react with nucleophilic residues on proteins, such as cysteine or histidine, making it a useful tool for chemical biology. Future research could focus on developing derivatives of 4-(2-Bromoacetyl)benzonitrile for targeted protein labeling, activity-based protein profiling, or as warheads for covalent inhibitors in drug discovery.

Novel Applications in Materials Science

The rigid, aromatic structure and functional handles of 4-(2-Bromoacetyl)benzonitrile make it an attractive building block for the synthesis of advanced functional materials. While its use in this field is less explored than in medicinal chemistry, several promising avenues exist for future research.

Polymer Functionalization and Synthesis: The bromoacetyl group can act as an initiation site for certain types of polymerization or as a reactive handle for post-polymerization modification. For instance, it could be used to graft functional side chains onto existing polymer backbones, thereby modifying their physical or chemical properties. Phenacyl bromide, a structurally similar compound, has been used as a photoinitiator for radical polymerization, yielding polymers with a bromine atom at one chain end. This "functional" polymer can then be used to create more complex architectures like block copolymers. 4-(2-Bromoacetyl)benzonitrile could be explored for similar applications, introducing both a reactive handle and a polar cyano group into the material.

Liquid Crystals: Compounds with a cyanobiphenyl core are famous for their liquid crystalline properties, which formed the basis of early LCD technology. The 4-(2-Bromoacetyl)benzonitrile structure contains a 4-cyanophenyl moiety, which is a key component of many liquid crystals. By reacting the bromoacetyl group with long-chain alcohols or amines, it may be possible to synthesize novel liquid crystalline materials. The polarity and shape of the resulting molecules could lead to the formation of various mesophases (e.g., nematic, smectic), with potential applications in display technologies or optical sensors.

Fluorescent Probes and Sensors: The benzonitrile (B105546) scaffold can be incorporated into larger conjugated systems to create fluorescent molecules. The bromoacetyl group provides a convenient point of attachment for other fluorophores or for linking the molecule to an analyte-recognition unit. Future research could focus on designing and synthesizing fluorescent sensors based on this scaffold. For example, reaction with a molecule that changes its conformation upon binding a specific ion or molecule could lead to a change in the fluorescence output, enabling its use as a chemosensor.

Organic Electronics and Conductive Materials: The nitrile group is strongly electron-withdrawing, and the aromatic ring can participate in π-stacking interactions. These are desirable features for materials used in organic electronics. Derivatives of 4-(2-Bromoacetyl)benzonitrile could be investigated as components of organic semiconductors, charge-transport materials, or as functional ligands in metal-organic frameworks (MOFs) with tailored electronic properties. Functionalizing conductive polymers or nanomaterials like graphene with this molecule could also be explored to tune their electronic characteristics and processability.

Table 2: Potential Applications of 4-(2-Bromoacetyl)benzonitrile in Materials Science

| Material Class | Potential Role of 4-(2-Bromoacetyl)benzonitrile | Desired Properties |

| Functional Polymers | Initiator or grafting agent | Modified surface properties, tailored solubility, reactive coatings. |

| Liquid Crystals | Core structural unit | Nematic/smectic phases, electro-optical response. |

| Fluorescent Sensors | Scaffold for fluorophore synthesis | High sensitivity and selectivity for specific analytes. |

| Organic Electronics | Building block for conjugated molecules | Charge transport, semiconductivity, electroluminescence. |

Structure-Based Drug Design Initiatives Involving 4-(2-Bromoacetyl)benzonitrile Scaffolds

4-(2-Bromoacetyl)benzonitrile is a key precursor in the synthesis of several clinically relevant and experimental drugs. Its scaffold is present in inhibitors targeting enzymes like kinases and in antifungal agents. Future research will undoubtedly leverage modern computational and structural biology tools to design next-generation therapeutics based on this privileged scaffold.

Kinase Inhibitor Development: The compound is a known building block for inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a target implicated in Alzheimer's disease, bipolar disorder, and diabetes. Structure-based design approaches, which rely on the crystal structure of the target enzyme, can be used to rationally design more potent and selective inhibitors. By using the 4-cyanophenyl group to occupy specific pockets in the kinase active site, and by elaborating the structure from the acetyl ketone linker, medicinal chemists can optimize interactions to improve binding affinity and achieve selectivity over other related kinases. Future initiatives will likely involve computational docking and molecular dynamics simulations to predict binding modes and guide the synthesis of novel derivatives.

Microtubule Targeting Agents: 4-(2-Bromoacetyl)benzonitrile is used to synthesize compounds like STA-5312, which inhibit microtubule polymerization, a validated strategy in cancer chemotherapy. The 4-cyanophenyl moiety can be designed to interact with the colchicine (B1669291) binding site on tubulin. Structure-activity relationship (SAR) studies, which systematically modify parts of the molecule and assess the impact on biological activity, are crucial. Future research will focus on using the known crystal structures of tubulin in complex with other inhibitors to design novel derivatives of 4-(2-Bromoacetyl)benzonitrile that exhibit high potency, overcome drug resistance mechanisms, and have improved pharmacological properties.

Antifungal Drug Discovery: The scaffold is a component of the broad-spectrum antifungal agent Isavuconazole, which targets the fungal enzyme lanosterol (B1674476) 14α-demethylase. With the rise of drug-resistant fungal strains, there is a constant need for new antifungal agents. Structure-based design can be employed to modify the Isavuconazole scaffold to improve its activity against resistant strains or to broaden its spectrum of activity. By understanding the precise interactions between the drug and the enzyme's active site, researchers can make targeted modifications to the 4-(2-Bromoacetyl)benzonitrile-derived portion of the molecule to enhance binding or evade resistance mutations.

Fragment-Based Drug Discovery: The 4-cyanophenyl fragment itself is a valuable starting point for fragment-based drug discovery (FBDD). In this approach, small molecules (fragments) that bind weakly to a biological target are identified and then grown or linked together to produce a potent lead compound. The 4-cyanophenyl moiety can be used as a fragment to probe for interactions in various protein binding sites. Once a favorable interaction is identified, the bromoacetyl group of the parent molecule provides a reactive handle to elaborate the fragment into a more complex and potent inhibitor.

常见问题

Q. What are the optimized synthetic routes for 4-(2-bromoacetyl)benzonitrile, and how do reaction conditions influence yield and purity?

The compound is commonly synthesized via bromination of 4-acetylbenzonitrile derivatives. A representative method involves reacting 4-acetyl-3-methylbenzonitrile with bromine in methanol at 0°C, followed by neutralization and extraction. Key variables include solvent choice (e.g., methanol vs. DMF), temperature control (0°C to prevent side reactions), and purification via column chromatography (hexane/ethyl acetate gradients, 73–87% yields). Reaction monitoring by TLC ensures intermediate purity .

Q. How is 4-(2-bromoacetyl)benzonitrile characterized spectroscopically, and what are its critical structural features?

Structural confirmation relies on NMR (δ 4.84 ppm for CH in thiadiazole derivatives), IR (C≡N stretch ~2220 cm), and MS (m/z 224 for molecular ion). Crystallographic studies reveal planar geometry at the bromoacetyl group, with water-π interactions influencing hydrate formation in polar solvents .

Q. What safety protocols are essential when handling 4-(2-bromoacetyl)benzonitrile?

The compound is toxic (LD data pending) and requires inert atmosphere storage (2–8°C) to prevent degradation. Use PPE (gloves, goggles) and avoid exposure to moisture, which may trigger hydrolysis. Waste disposal must follow halogenated organic compound guidelines .

Advanced Research Questions

Q. How is 4-(2-bromoacetyl)benzonitrile utilized in designing enzyme inhibitors, and what structural modifications enhance selectivity?

The bromoacetyl group acts as an electrophilic "warhead" for covalent inhibition. For example, in thiazole derivatives (e.g., 4-(2-phenylthiazol-4-yl)benzonitrile), it reacts with cysteine residues in targets like sortase A. Selectivity is improved by introducing electron-withdrawing groups (e.g., trifluoromethyl) or steric hindrance via methyl substituents on the benzene ring .

Q. What computational strategies are employed to predict the reactivity of 4-(2-bromoacetyl)benzonitrile in drug discovery?

Density functional theory (DFT) calculations optimize transition states for nucleophilic attacks (e.g., by thiols in enzyme active sites). Molecular docking studies (AutoDock Vina) assess binding affinities to targets like TRPV3, with ΔG values < -8 kcal/mol indicating strong inhibition. Solvent effects (e.g., acetonitrile vs. DMSO) are modeled using COSMO-RS .

Q. How can contradictory data on the compound’s hydrate stability be resolved?

Discrepancies in hydrate formation (e.g., monohydrate vs. dihydrate ratios) arise from solvent polarity and temperature. Controlled experiments in DO/acetone mixtures, analyzed by NMR and X-ray diffraction, show that water-π interactions dominate in polar aprotic solvents, while hydrophobic effects stabilize anhydrous forms in non-polar media .

Q. What methodologies are used to synthesize 4-(2-bromoacetyl)benzonitrile-derived heterocycles, and how do they impact bioactivity?

Hantzsch thiazole synthesis involves reacting the compound with thioamides (e.g., thiobenzamide) in acetone, yielding 4-(thiazol-4-yl)benzonitrile derivatives with antimicrobial activity (MIC: 2–8 µg/mL against Candida spp.). Cyclization with polyphosphoric acid produces thienothiophene polymers for optoelectronic applications .

Key Research Challenges

- Stereochemical Control: Racemization during nucleophilic substitution requires chiral auxiliaries or asymmetric catalysis.

- Toxicity Mitigation: Prodrug strategies (e.g., ketal protection) reduce off-target effects in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。